5-Chloro-2-ethoxypyridin-3-amine
Overview
Description
5-Chloro-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-7-6 (9)3-5 (8)4-10-7/h3-4H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-ethoxypyridin-3-amine has a molecular weight of 172.61 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Chemical Synthesis and Reactions
5-Chloro-2-ethoxypyridin-3-amine serves as a critical intermediate in various chemical synthesis processes. It's involved in the amination of halopyridines and demonstrates unique reactivity patterns. For instance, when reacted with potassium amide in liquid ammonia, halopyridines undergo rearrangements presumably involving pyridyne intermediates. Such reactions lead to the formation of ethoxy derivatives of pyridyne and showcase the reactivity of these compounds in amination reactions, highlighting their importance in synthetic chemistry (Pieterse & Hertog, 2010).
Catalyst Use and Chemoselectivity
The compound also finds application in catalysis and chemoselectivity. Research has shown that the amination of polyhalopyridines can be catalyzed by a palladium-xantphos complex, showcasing the compound's utility in selective catalysis (Ji, Li, & Bunnelle, 2003). Additionally, its involvement in the chemoselective functionalization of bromo-derivatives of ethoxy-pyridine indicates its role in achieving selective chemical transformations, which is vital for the development of specific pharmaceuticals or chemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Herbicidal Activity
In agricultural science, derivatives of 5-Chloro-2-ethoxypyridin-3-amine have been investigated for their herbicidal activity. Studies have shown that certain derivatives exhibit notable herbicidal effects on specific crops, demonstrating the compound's potential utility in agricultural pest management (Wang, Sun, & Huang, 2004).
Structural and Biological Studies
From a structural perspective, the compound contributes to the synthesis of complex structures with potential biological activity. For instance, derivatives of 5-Chloro-2-ethoxypyridin-3-amine have been synthesized and analyzed for their crystal structure and potential anticancer activity, indicating its relevance in medicinal chemistry and drug design (Lu Jiu-fu et al., 2015).
properties
IUPAC Name |
5-chloro-2-ethoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZJKBPTAJFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716951 | |
Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxypyridin-3-amine | |
CAS RN |
886373-74-6 | |
Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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